Tert-butyl 2-deoxy-L-ribopyranoside

Overview

Description

Tert-butyl 2-deoxy-L-ribopyranoside is a versatile and indispensable compound tool extensively employed for the research of a myriad of intricate ailments encompassing malignant neoplasms, metabolic disorders encompassing diabetes mellitus, as well as insidious viral infections of multifarious etiologies .

Molecular Structure Analysis

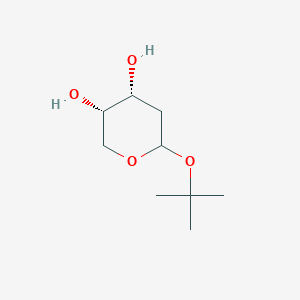

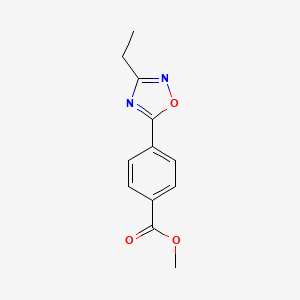

The molecular formula of Tert-butyl 2-deoxy-L-ribopyranoside is C9H18O4 and its molecular weight is 190.24 g/mol . The IUPAC name is (3S,4R)-6- [ (2-methylpropan-2-yl)oxy]oxane-3,4-diol .Physical And Chemical Properties Analysis

The InChI Key of Tert-butyl 2-deoxy-L-ribopyranoside is URGDGXJAECEKCH-KVARREAHSA-N . The Canonical SMILES is CC © ©OC1CC (C (CO1)O)O .Scientific Research Applications

Chemical Synthesis

Tert-butyl 2-deoxy-L-ribopyranoside is utilized in various chemical syntheses. For instance, Yanase and Funabashi (2000) demonstrate its use in the stereoselective 1,2-cis-1-thioglycosidation of aldohexoses, yielding tert-butyl 1,2-cis-1-thioglycopyranosides in good yields. This process involves reacting free sugars with tert-butyl mercaptan in trifluoroacetic acid (Yanase & Funabashi, 2000).

Biochemical Research

In biochemical research, tert-butyl 2-deoxy-L-ribopyranoside plays a role in the synthesis of complex biochemical compounds. Joos et al. (1992) synthesized a new protected 2-deoxy-D-ribose derivative using this compound, which was evaluated against tumor-cell lines and viral strains (Joos et al., 1992).

Polymer Chemistry

This compound is also significant in polymer chemistry. Allen and Bevington (1961) used di-tert. butyl peroxide to initiate the polymerization of styrene, analyzing the resulting polymers for fragments derived from the peroxide (Allen & Bevington, 1961).

Stereoselective Synthesis

Koketsu et al. (2000) describe the stereoselective synthesis of the α-glycoside of a KDO “C”-disaccharide using tert-butyl (4,5,7, 8-tetra-O-acetyl-3-deoxy-alpha-D-manno-2-octulopyranosyl chloride)onate donor with tert-butyl ester (Koketsu, Kuberan, & Linhardt, 2000).

Molecular Structure Studies

In the field of crystallography, the structure of tert-butyl 2-deoxy-4,5-O-isopropylidene-d-gluconate, an intermediate in the synthesis of 2-deoxy sugars, was determined by Jenkinson et al. (2008) using X-ray crystallography (Jenkinson, Booth, Best, Fleet, & Watkin, 2008).

Conformational Studies

Durette and Horton (1971) conducted conformational studies on pyranoid sugar derivatives, including tert-butyl 2-deoxy-L-ribopyranoside, using NMR spectroscopy to analyze the conformational equilibria in solution (Durette & Horton, 1971).

Novel Synthesis Approaches

Narama and Funabashi (2001) presented a method for the desulfonylation of perbenzylated-α- and -β-D-glycopyranosyl phenyl (tert-butyl)sulfones, providing an efficient approach to obtain desulfonylated products (Narama & Funabashi, 2001).

Glycopeptide Synthesis

Urge et al. (1992) utilized tert-butyl 2-deoxy-L-ribopyranoside derivatives for the solid-phase synthesis of N-glycopeptides, showcasing its potential in synthesizing biologically active glycopeptides (Urge, Otvos, Lang, Wroblewski, Laczko, & Hollosi, 1992).

Mechanism of Action

Target of Action

Tert-butyl 2-deoxy-L-ribopyranoside is a versatile compound extensively employed for the research of a myriad of intricate ailments . .

Mode of Action

It’s likely that the compound interacts with its targets in a way that influences the progression of various diseases, but the specifics of these interactions are currently unknown .

Biochemical Pathways

Given its broad application in the research of diseases such as malignant neoplasms, metabolic disorders, and viral infections, it can be inferred that the compound likely interacts with multiple pathways .

Pharmacokinetics

Therefore, its impact on bioavailability cannot be accurately determined at this time .

Result of Action

Given its use in the research of various diseases, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can often play a significant role in the effectiveness of a compound, but specific details for this compound are currently unknown .

properties

IUPAC Name |

(3S,4R)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8-4-6(10)7(11)5-12-8/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGDGXJAECEKCH-KVARREAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1C[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-deoxy-L-ribopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Aminomethyl-3-boc-3-azabicyclo[3.2.1]octane](/img/structure/B1403739.png)

![1-[(2-Bromo-5-methylphenyl)methyl]-pyrrolidine](/img/structure/B1403749.png)

![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)

![1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride](/img/structure/B1403762.png)